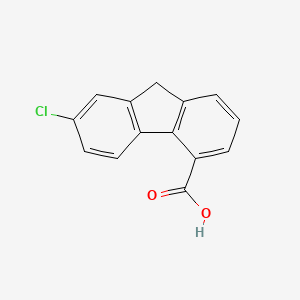

7-chloro-9H-fluorene-4-carboxylic acid

Description

7-Chloro-9H-fluorene-4-carboxylic acid is a polycyclic aromatic compound featuring a fluorene backbone substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 4-position. The fluorene core consists of two benzene rings fused to a central five-membered ring, providing a rigid, planar structure that facilitates π-π interactions. The chlorine substituent enhances electronic effects, while the carboxylic acid group introduces polarity and hydrogen-bonding capacity.

Propriétés

Numéro CAS |

6954-56-9 |

|---|---|

Formule moléculaire |

C14H9ClO2 |

Poids moléculaire |

244.67 g/mol |

Nom IUPAC |

7-chloro-9H-fluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |

Clé InChI |

KLYWKFQXUGRONV-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield 7-chloro-9H-fluorene-4-carboxylic acid .

Industrial Production Methods: Industrial production of 7-chloro-9H-fluorene-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.

Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.

Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.

Applications De Recherche Scientifique

7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 7-chloro-9H-fluorene-4-carboxylic acid with structurally related fluorene derivatives:

*Estimated based on analogs (e.g., 7-nitro-9-oxo-4-fluorenecarboxylic acid ).

Research Findings and Implications

- Anticancer Potential: Fluorene derivatives with electron-withdrawing groups (e.g., nitro, chloro) are explored as kinase inhibitors, targeting pathways like HGF/c-Met in cancer therapy .

Activité Biologique

7-Chloro-9H-fluorene-4-carboxylic acid (C14H9ClO2) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a chlorinated fluorene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

7-Chloro-9H-fluorene-4-carboxylic acid is characterized by:

- Molecular Formula : C14H9ClO2

- Molecular Weight : 244.67 g/mol

- IUPAC Name : 7-chloro-9H-fluorene-4-carboxylic acid

The presence of the chlorine atom in the structure contributes to the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 7-chloro-9H-fluorene-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. Its carboxylic acid group can form hydrogen bonds with active sites in enzymes.

- Fluorescent Properties : Due to its aromatic structure, it has been investigated for use as a fluorescent probe in biological imaging applications.

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorene compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibitory activity against prostate cancer and melanoma .

Anticancer Activity

A study evaluating fluorene derivatives indicated that modifications at the 4-carboxylic acid position can enhance cytotoxicity against cancer cells. For example, a related compound showed IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This suggests that 7-chloro-9H-fluorene-4-carboxylic acid may possess similar potential.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung Cancer | 3.81 |

| 7-Chloro-9H-Fluorene-4-Carboxylic Acid | TBD (to be determined) | TBD |

Mechanistic Studies

Mechanistic investigations into related compounds have revealed that they can inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Further studies are necessary to elucidate the specific pathways influenced by 7-chloro-9H-fluorene-4-carboxylic acid.

Comparative Analysis with Similar Compounds

Comparing 7-chloro-9H-fluorene-4-carboxylic acid with other halogenated fluorene derivatives provides insights into its unique properties:

| Compound | Halogen Type | Biological Activity |

|---|---|---|

| 9H-Fluorene-4-Carboxylic Acid | None | Limited activity |

| 7-Bromo-9H-Fluorene-4-Carboxylic Acid | Bromine | Moderate activity |

| 7-Chloro-9H-Fluorene-4-Carboxylic Acid | Chlorine | Potentially high due to structural features |

The presence of chlorine enhances the compound's reactivity compared to its non-halogenated counterpart, potentially increasing its biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.